2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
Overview
Description
2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds interact with various biological targets, affecting a wide range of physiological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as solubility and stability, can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, it binds to proteins like albumin, which facilitates its transport in the bloodstream. The interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins .
Cellular Effects
In cellular contexts, this compound influences various cell types and processes. It has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound also affects gene expression by acting on transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can activate certain kinases, leading to phosphorylation cascades that alter cellular functions. These binding interactions are often mediated by the thiazole and benzodiazole rings, which provide the necessary structural framework for effective binding .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular functions, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering both immediate and long-term impacts when studying the compound’s biochemical properties .
Properties
IUPAC Name |
2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-12(19-7-14-8)13-15-9-4-2-3-5-10(9)16(13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRBKKOIWQAZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=NC3=CC=CC=C3N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.